molecular formula C10H10F3NO3 B13699134 1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol

1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol

Cat. No.: B13699134
M. Wt: 249.19 g/mol
InChI Key: SEHNLXPTGZIGIP-UHFFFAOYSA-N
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Description

MFCD16432490, also known as 1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol, is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of trifluoromethyl and nitrophenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods for this compound are designed to optimize yield and purity, often involving advanced techniques such as crystallization and distillation to isolate the desired product.

Chemical Reactions Analysis

1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include acids, bases, and metal catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol can be compared with other compounds that possess similar structural features, such as:

    1,1,1-Trifluoro-2-(4-methylphenyl)-2-propanol: Lacks the nitro group, resulting in different reactivity and applications.

    1,1,1-Trifluoro-2-(3-nitrophenyl)-2-propanol: The position of the nitro group affects its chemical behavior and biological activity.

    2-(4-Methyl-3-nitrophenyl)-2-propanol: Does not contain the trifluoromethyl group, leading to variations in its physical and chemical properties.

The uniqueness of this compound lies in the combination of trifluoromethyl and nitrophenyl groups, which impart distinct characteristics that are not observed in similar compounds.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

1,1,1-trifluoro-2-(4-methyl-3-nitrophenyl)propan-2-ol

InChI

InChI=1S/C10H10F3NO3/c1-6-3-4-7(5-8(6)14(16)17)9(2,15)10(11,12)13/h3-5,15H,1-2H3

InChI Key

SEHNLXPTGZIGIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

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